molecular formula C6H8F3NO3 B13496311 3-(2,2,2-Trifluoroacetamido)butanoic acid

3-(2,2,2-Trifluoroacetamido)butanoic acid

Cat. No.: B13496311
M. Wt: 199.13 g/mol
InChI Key: DDHIOCFVXDQWEA-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroacetamido)butanoic acid is an organic compound with the molecular formula C6H8F3NO3 It is characterized by the presence of a trifluoroacetamido group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroacetamido)butanoic acid typically involves the reaction of 2,2,2-trifluoroacetamide with a suitable butanoic acid derivative. One common method includes the use of trifluoroacetic anhydride and butanoic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroacetamido)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

3-(2,2,2-Trifluoroacetamido)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroacetamido)butanoic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2,2-Trifluoroacetamido)butanoic acid is unique due to its specific trifluoroacetamido group attached to a butanoic acid backbone. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H8F3NO3

Molecular Weight

199.13 g/mol

IUPAC Name

3-[(2,2,2-trifluoroacetyl)amino]butanoic acid

InChI

InChI=1S/C6H8F3NO3/c1-3(2-4(11)12)10-5(13)6(7,8)9/h3H,2H2,1H3,(H,10,13)(H,11,12)

InChI Key

DDHIOCFVXDQWEA-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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